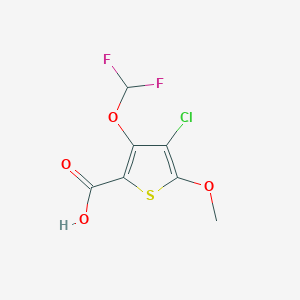
4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid is a synthetic organic compound with the molecular formula C12H8ClFO3S and a molecular weight of 286.71 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chloro, fluorobenzyl, and carboxylic acid groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.
Substitution Reactions: The chloro and fluorobenzyl groups are introduced through substitution reactions. For example, the chloro group can be introduced via chlorination of the thiophene ring, while the fluorobenzyl group can be added through a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the thiophene ring is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro and fluorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and the functional groups present. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the chloro and fluorobenzyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid
- 3-Chloro-4-(4-fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(2’-fluorobenzyloxy)phenylboronic acid
Uniqueness
4-Chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluorobenzyl groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H8ClFO3S |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
4-chloro-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8ClFO3S/c13-9-6-18-11(12(15)16)10(9)17-5-7-1-3-8(14)4-2-7/h1-4,6H,5H2,(H,15,16) |
InChI Key |
WEUZEHRCCSZCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(SC=C2Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate](/img/structure/B12071112.png)

![1-{[2-(3,5-Dimethylphenoxy)-5-nitrophenyl]sulfonyl}piperazine hydrochloride](/img/structure/B12071126.png)


![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
![1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12071156.png)







